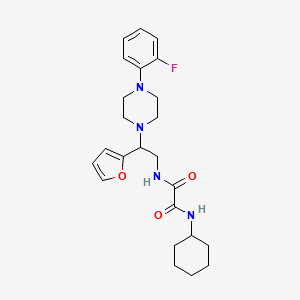

N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the fluorophenyl group, and finally the attachment of the cyclohexyl and furan-2-yl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize yield and minimize waste. This might include the use of continuous flow reactors, which can provide better control over reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The furan-2-yl group can be oxidized to form a furan-2-one derivative.

Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different substituents.

Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Furan-2-one derivatives.

Reduction: : Piperazine derivatives with different substituents.

Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.

Industry: : It could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other oxalamides or piperazine derivatives, but the presence of the cyclohexyl and furan-2-yl groups sets it apart. Some similar compounds include:

N1-cyclohexyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

N1-cyclohexyl-N2-(2-(4-(3-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

These compounds share similar structural motifs but differ in the position of the fluorophenyl group, which can lead to variations in their biological activity and chemical properties.

Biological Activity

N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to an oxalamide structure, which includes a piperazine moiety and a furan ring. Its molecular formula is C23H30FN3O3, and it exhibits specific structural characteristics that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H30FN3O3 |

| Molecular Weight | 421.51 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may modulate the activity of specific enzymes and receptors, potentially influencing pathways related to:

- Neurotransmission : Interaction with serotonin and dopamine receptors.

- Cell Proliferation : Inhibition of cancer cell lines via apoptotic pathways.

Pharmacological Effects

- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human gastric cancer cells (SGC7901) through caspase activation pathways .

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Neuropharmacological Effects : The piperazine component is known for its psychoactive properties, suggesting potential applications in treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : Human gastric cancer (SGC7901), pancreatic cancer (Patu8988), and hepatic cancer (SMMC7721).

- Methodology : MTT assay and flow cytometry for apoptosis detection.

- Findings : The compound significantly reduced cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of the compound, assessing its effects on serotonin receptors:

- Receptor Binding Assays : High affinity for 5-HT_1A and 5-HT_2A receptors.

- Behavioral Tests : Animal models exhibited reduced anxiety-like behavior when treated with the compound, indicating potential as an anxiolytic agent.

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

N'-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN4O3/c25-19-9-4-5-10-20(19)28-12-14-29(15-13-28)21(22-11-6-16-32-22)17-26-23(30)24(31)27-18-7-2-1-3-8-18/h4-6,9-11,16,18,21H,1-3,7-8,12-15,17H2,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRCOCMFQHUELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.